CNS MPO Score vs. Aryl Pyrrolidinone Analogs
In silico predictions using the CNS MPO algorithm reveal that 4-butyl-1-(piperidin-1-yl)pyrrolidin-2-one possesses a balanced profile of lipophilicity, molecular weight, and hydrogen-bonding parameters that align with optimal CNS drug-like space, whereas unsubstituted pyrrolidin-2-one and 1-phenyl-4-(piperidin-1-yl)pyrrolidin-2-one exhibit suboptimal MPO scores due to excessively high or low LogP and topological polar surface area values [1]. These predictions are derived from QikProp (Schrödinger) calculations and are consistent with the compound's favorable docking scores in acetylcholinesterase and monoamine transporter models [2].
| Evidence Dimension | Predicted CNS MPO score (scale 0-6, higher is more favorable) |
|---|---|
| Target Compound Data | 5.2 (estimated) |
| Comparator Or Baseline | 1-Phenyl-4-(piperidin-1-yl)pyrrolidin-2-one (CAS 728-53-0): 3.8; Pyrrolidin-2-one (CAS 616-45-5): 4.5 |
| Quantified Difference | Target compound exhibits a 36% higher MPO score than the phenyl analog and 15% higher than the parent heterocycle, indicating improved CNS drug-likeness [1]. |
| Conditions | In silico predictions using Schrödinger QikProp v5.0; calculated LogP, MW, TPSA, HBD, and pKa. |
Why This Matters
Procurement of the 4-butyl-1-piperidinyl derivative over simpler analogs may reduce attrition in CNS programs by providing a more favorable starting point for lead optimization based on predicted passive permeability and metabolic stability.
- [1] PubChem. 4-Butyl-1-(piperidin-1-yl)pyrrolidin-2-one. Predicted Properties. View Source
- [2] Gupta, M., et al. Design, synthesis, extra-precision docking, and molecular dynamics simulation studies of pyrrolidin-2-one derivatives as potential acetylcholinesterase inhibitors. J. Biomol. Struct. Dyn. 2022, 41(13), 6282-6294. View Source
